Dechromose-A chromomycin A3 is derived from chromomycin A3, which consists of a chromomycinone aglycone linked to five sugar units. The structural modifications that lead to the formation of dechromose-A involve the alteration of these sugar components, impacting its biological efficacy and interaction with DNA. Chromomycin A3 itself has been utilized in various medical applications due to its ability to inhibit DNA synthesis and transcription in cancer cells .
The synthesis of dechromose-A chromomycin A3 involves several steps, primarily focusing on the modification of the sugar moieties attached to the chromomycin backbone. The general approach includes:
Technical parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis.
The molecular structure of dechromose-A chromomycin A3 can be described as follows:
The structural modifications typically lead to variations in biological activity compared to its parent compound.
Dechromose-A chromomycin A3 participates in several chemical reactions that are significant for its functionality:
These reactions are essential for understanding how dechromose-A exerts its biological effects.
The mechanism of action for dechromose-A chromomycin A3 primarily involves its ability to bind to DNA:
Research has shown that these mechanisms contribute significantly to its antitumor activity .
Dechromose-A chromomycin A3 exhibits several notable physical and chemical properties:
These properties are crucial for determining its application in pharmaceutical formulations and biological studies.
Dechromose-A chromomycin A3 has several scientific applications:
Its versatility makes it a valuable compound in both clinical and research settings.
The discovery of Dechromose-A chromomycin A3 (CRA-B) is intrinsically linked to investigations into the aureolic acid family of antitumor antibiotics. Chromomycin A3 was first isolated from Streptomyces griseus subsp. griseus in the 1950s and clinically used (as Toyomycin®) for various malignancies [6] [10]. Research into its biosynthesis gained significant momentum in the early 2000s, driven by the goal of generating novel derivatives through genetic engineering. A pivotal 2006 study employed gene inactivation of specific glycosyltransferases within the chromomycin gene cluster (cmmGI-GIV) [1] [4] [5]. This targeted approach disrupted the sequential addition of deoxysugar units. Inactivation of cmmGI specifically prevented the transfer of the second sugar (4-O-methyl-D-oliose, Sugar B) onto the disaccharide chain at the C-8 position of the aglycone [1] [5]. This biosynthetic blockade resulted in the accumulation of tricyclic intermediates lacking Sugar B, identified as prechromomycin A4 and its acetylated variants (3A-O-acetyl-prechromomycin A4, 4A-O-deacetyl-3A-O-acetyl-prechromomycin A4) [1] [4] [5]. Among these, the compound lacking the entire chromose A unit (the disaccharide typically comprising Sugars A and B attached at C-8) corresponds to Dechromose-A chromomycin A3 (CRA-B) – a derivative directly resulting from the incomplete glycosylation pathway [1] [5]. This represented a significant achievement in understanding and manipulating the biosynthetic pathway to generate defined structural analogs.
Table 1: Key Chromomycin Derivatives Identified via Biosynthetic Gene Inactivation
Mutant Gene Inactivated | Glycosylation Defect | Major Compounds Accumulated | Structural Characteristics |
---|---|---|---|
cmmGIV | Trisaccharide chain initiation (Sugar C transfer) | Premithramycinone | Aglycone (no sugars) |
cmmGIII | Trisaccharide extension (Sugar D transfer) | Premithramycin A1 | Aglycone + monosaccharide (Sugar C) |
cmmGII | Disaccharide chain initiation (Sugar A transfer) | Prechromomycin A3, Prechromomycin A2 | Aglycone + trisaccharide (C-D-E), no disaccharide |
cmmGI | Disaccharide extension (Sugar B transfer) | Prechromomycin A4, 3A-O-acetyl-prechromomycin A4, 4A-O-deacetyl-3A-O-acetyl-prechromomycin A4 (CRA-B variants) | Aglycone + incomplete disaccharide (Sugar A only), tricyclic core |
Chromomycin A3 possesses a complex structure centered around a tricyclic aglycone (chromophore) with two distinct aliphatic side chains. Its biological activity is heavily dependent on two O-glycosidically linked oligosaccharide chains attached in a 2,6-relationship [1] [2] [6]:
Dechromose-A chromomycin A3 (CRA-B) is defined by the specific removal (or absence) of the entire chromose A disaccharide unit. This means CRA-B lacks both Sugar A and Sugar B [1] [5]. Structurally, it retains:
Table 2: Structural Comparison of Chromomycin A3 and Dechromose-A Chromomycin A3 (CRA-B)
Structural Feature | Chromomycin A3 | Dechromose-A Chromomycin A3 (CRA-B) |
---|---|---|
Aglycone (Core) | Tricyclic | Tricyclic (Retained) |
Side Chains | Two aliphatic chains at C-3 and C-7 | Two aliphatic chains at C-3 and C-7 (Retained) |
Glycosylation at C-2 (Position 6) | Trisaccharide: D-Olivose (C) - D-Olivose (D) - 4-O-Acetyl-L-Chromose B (E) | Trisaccharide: D-Olivose (C) - D-Olivose (D) - 4-O-Acetyl-L-Chromose B (E) (Retained) |
Glycosylation at C-8 (Position 2) | Disaccharide (Chromose A): 4-O-Acetyl-D-Oliose (A) - 4-O-Methyl-D-Oliose (B) | Absent (Aglycone only or potentially a single sugar A residue in some biosynthetic intermediates, but lacks Sugar B and the complete disaccharide) |
Key Functional Groups Missing in CRA-B | N/A | 4-O-Methyl group (Sugar B), Acetyl group (Sugar A - if Sugar A is also absent), H-bond acceptors/donors from Sugar B |
Molecular Formula | C₅₇H₈₂O₂₆ | Not fully specified in sources, but significantly smaller due to loss of disaccharide (approx. C₄₅H₆₄O₁₉ based on loss of C₁₂H₁₈O₇ - Sugar B + linker adjustment estimate) |
Bioactive Conformation | Compact wedge, parallel saccharides, folded side chain | Disrupted; loss of disaccharide prevents key intramolecular contacts and DNA interactions |
The removal of the chromose A disaccharide, particularly Sugar B, from chromomycin A3 to form CRA-B has significant consequences for its molecular interactions and biological activity, primarily centered around its DNA binding capability:
Critical Role of Sugars in DNA Binding & Specificity: Chromomycin A3 exerts its antitumor effect by forming a Mg²⁺-dependent dimeric complex that binds specifically within the minor groove of DNA, preferentially targeting contiguous GC base pairs [1] [6] [7]. The oligosaccharide chains are not merely appendages; they are essential for high-affinity, sequence-specific binding. The disaccharide chain (chromose A) plays a vital role in this interaction. Functional groups on the sugars, particularly the acetyl group on Sugar A and the methoxy group on Sugar B, act as hydrogen bond acceptors [1] [5] [7]. These form critical hydrogen bonds with the 2-amino group of guanine residues in the DNA minor groove, significantly enhancing binding affinity and specificity beyond what the aglycone alone could achieve [1] [5] [7].
Impact of Chromose A Removal (CRA-B): The absence of the entire chromose A disaccharide in CRA-B results in the loss of these key hydrogen-bonding interactions. Consequently, CRA-B exhibits a dramatically reduced affinity for DNA compared to the fully glycosylated chromomycin A3 [1] [5]. While it retains the trisaccharide chain, this alone is insufficient to compensate for the loss of the disaccharide's contribution to DNA complex stabilization. Studies on related derivatives lacking specific sugar modifications confirm that alterations to the disaccharide chain, especially involving Sugar B and its modifications, lead to a significant decrease in antitumor potency [1] [5]. Although specific IC₅₀ values for CRA-B were not explicitly listed in the provided sources, the research findings clearly indicate its antitumor activity is substantially lower than that of chromomycin A3 [1] [5].
Conformational and Dimerization Implications: The compact conformation of chromomycin A3, essential for optimal DNA binding, is stabilized by intramolecular interactions involving the sugar moieties [2] [3]. Removal of the bulky disaccharide disrupts this conformation. Furthermore, formation of the active Coᴵᴵ(Chromomycin A3)₂ dimer complex relies on the intact structure of the antibiotic coordinated around the central metal ion [7]. The structural alteration in CRA-B likely impedes its ability to form this stable, high-affinity DNA-binding dimeric complex as efficiently as the parent compound [1] [7].
Utility as a Biosynthetic Intermediate and Probe: Despite its diminished bioactivity, CRA-B holds significance. It serves as a critical biosynthetic intermediate illuminating the stepwise assembly of chromomycin A3 by glycosyltransferases [1] [4] [5]. Its generation through targeted gene inactivation (cmmGI knockout) provides direct evidence for the function of CmmGI in transferring Sugar B. Furthermore, structurally defined derivatives like CRA-B are invaluable as molecular probes. Comparing CRA-B to chromomycin A3 and other derivatives (e.g., those lacking acetyl groups) helps dissect the specific contribution of each sugar unit and its modifications to the overall DNA-binding mechanism, binding affinity, and sequence selectivity of the aureolic acid antibiotics [1] [5] [7]. This knowledge is fundamental for structure-based design efforts aimed at generating novel analogs with potentially improved properties.
Table 3: Biological Implications of Structural Modification in CRA-B
Property | Chromomycin A3 | Dechromose-A Chromomycin A3 (CRA-B) | Primary Reason for Change in CRA-B |
---|---|---|---|
DNA Binding Affinity | High (nM range) | Significantly Reduced | Loss of critical H-bonding interactions from Sugar A/B with DNA minor groove (especially 2-NH₂ of G) |
DNA Binding Specificity | GC-rich sequences (≥ 3 bp), preference influenced by flanking bases | Greatly Diminished Specificity/Weak Binding | Loss of structural elements defining the binding interface and specificity determinants |
Mg²⁺/Co²⁺ Mediated Dimer Formation | Stable dimer complex essential for DNA binding | Impaired Dimer Formation/Stability | Altered structure disrupts optimal coordination geometry and dimer interface |
Conformation in Binding-Competent State | Compact wedge shape with parallel saccharides | Disrupted Compact Conformation | Loss of intramolecular contacts involving the disaccharide chain |
Inhibition of Transcription/Replication | Potent inhibitor | Weak Inhibitor | Consequence of poor DNA binding |
Antitumor Activity | Demonstrated activity against various tumors | Markedly Decreased Activity | Consequence of poor DNA binding and lack of inhibition |
Value as Biosynthetic Probe | Final product | High (Key Intermediate) | Illustrates glycosylation sequence (CmmGI function) |
Value as Structure-Function Probe | Reference compound | High | Isolates contribution of disaccharide chain to DNA binding and bioactivity |
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